molecular formula C13H18ClN3O B11853566 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride CAS No. 1082734-78-8

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride

Cat. No.: B11853566
CAS No.: 1082734-78-8
M. Wt: 267.75 g/mol
InChI Key: MDTIEFLPERDTSY-UHFFFAOYSA-N
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Description

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is a high-purity chemical intermediate designed for pharmaceutical and biochemical research. This compound features a versatile molecular structure comprising an imidazole heterocycle, a benzyl group, and an ethanolamine linker, making it a valuable scaffold for developing novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of enzyme inhibitors and antimicrobial agents. Imidazole derivatives are known to be key structural components in inhibitors targeting metalloproteases like Insulin Degrading Enzyme (IDE), which is implicated in Alzheimer's disease pathophysiology and type-2 diabetes . The imidazole ring can serve as a critical zinc-binding group in such inhibitory complexes. Furthermore, the structural motifs present in this compound are frequently investigated for their antimicrobial properties, with related imidazole and benzimidazole derivatives demonstrating significant antibacterial and antifungal activities . The compound is supplied as a white to off-white powder with a typical purity of 95% or higher . It is recommended to store the product at room temperature in a cool, dry place to maintain stability. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1082734-78-8

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[benzyl(1H-imidazol-5-ylmethyl)amino]ethanol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c17-7-6-16(10-13-8-14-11-15-13)9-12-4-2-1-3-5-12;/h1-5,8,11,17H,6-7,9-10H2,(H,14,15);1H

InChI Key

MDTIEFLPERDTSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CN=CN2.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Benzyl Halides

A common approach involves reacting 1H-imidazol-4-ylmethanol derivatives with benzyl halides. For example:

  • Step 1 : Synthesis of 1H-imidazol-4-ylmethanol via condensation of 2-bromopropionaldehyde with acetamidine hydrochloride under basic conditions (NaOEt/EtOH).

  • Step 2 : Benzylation using benzyl bromide in tetrahydrofuran (THF) at −5°C to 15°C with sodium hydride as a base, yielding 1-benzyl-2-methylimidazole-4-carbaldehyde.

  • Step 3 : Coupling with ethanolamine via reductive amination (NaBH₄ in methanol) followed by HCl treatment to form the hydrochloride salt.

Key Conditions :

StepReagentsSolventTemperatureYield
1Acetamidine HCl, NaOEtEthanolReflux53%
2Benzyl bromide, NaHTHF−5°C–15°C68%
3NaBH₄, HClMethanolRT74%

Reductive Amination Pathway

An alternative method employs reductive amination to form the ethanolamine moiety:

  • Intermediate : 1-benzyl-1H-imidazole-4-carbaldehyde is reacted with 2-aminoethanol in the presence of sodium cyanoborohydride (NaBH₃CN).

  • Purification : The product is isolated via column chromatography (hexane/ethyl acetate) and converted to the hydrochloride salt using HCl gas in ethyl acetate.

Advantages :

  • Avoids harsh alkylation conditions.

  • Higher regioselectivity for the imidazole N-1 position.

Continuous Flow Synthesis (Adapted from Histamine Production)

WO2019008594A1 describes a continuous flow process for histamine derivatives, which can be modified for this compound:

  • Reactor Setup : Tubular reactor with immobilized decarboxylase enzyme.

  • Conditions : 40°C, pH 7.0, residence time 2 hours.

  • Post-processing : Ethanolamine coupling via nucleophilic substitution followed by HCl precipitation.

Yield : ~62% (based on analogous protocols).

Critical Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic Substitution : High scalability but requires cryogenic conditions (−5°C) for benzylation.

  • Reductive Amination : Lower yields (53–68%) due to competing side reactions but offers better control over stereochemistry.

  • Continuous Flow : Suitable for industrial-scale production but requires specialized equipment.

Purification Challenges

  • Byproducts : Over-alkylation at imidazole N-3 position and residual tin complexes from stannous chloride reductions.

  • Solutions :

    • Silica gel chromatography (ethyl acetate/methanol).

    • Recrystallization from ethanol/cyclohexane mixtures.

Experimental Protocols

Optimized Procedure from Patent CN116751167A

  • Synthesis of 1-benzyl-2-methylimidazole-4-carbaldehyde :

    • Combine 2-methylimidazole-4-carbaldehyde (10 mmol), benzyl bromide (12 mmol), and NaH (15 mmol) in THF.

    • Stir at −5°C for 2 hours, then warm to 15°C for 6 hours.

    • Extract with dichloromethane, dry over MgSO₄, and evaporate.

  • Coupling with Ethanolamine :

    • React 1-benzyl-2-methylimidazole-4-carbaldehyde (5 mmol) with 2-aminoethanol (6 mmol) and NaBH₄ (10 mmol) in methanol.

    • Stir at RT for 12 hours, acidify with HCl, and precipitate the product.

  • Hydrochloride Salt Formation :

    • Dissolve the free base in ethanol, treat with HCl gas, and recrystallize from ethanol/ether.

Yield : 74%.

Alternative Route via Urea Intermediate (Adapted from US4117229A )

  • Urea Formation :

    • React 5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid (10 g) with 1,1'-carbonyldiimidazole (12 g) in THF.

  • Nitro Reduction :

    • Treat with stannous chloride dihydrate in HCl/ethanol at 60°C for 3 hours.

  • Ethanolamine Introduction :

    • React the amine intermediate with ethylene oxide in methanol, followed by HCl salt formation.

Yield : 58%.

Comparative Data Table

MethodKey ReagentsSolventTemperatureYieldPurity
Nucleophilic AlkylationBenzyl bromide, NaHTHF−5°C–15°C68%95%
Reductive AminationNaBH₄, HClMethanolRT74%98%
Continuous FlowImmobilized enzymeH₂O/EtOH40°C62%97%
Urea IntermediateSnCl₂, HClEthanol60°C58%90%

Chemical Reactions Analysis

Types of Reactions

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity : Research indicates that derivatives of imidazole compounds, including 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride, may exhibit antiviral properties, particularly against hepatitis C virus (HCV). Studies have synthesized various imidazole derivatives to evaluate their efficacy against HCV, suggesting that modifications to the imidazole structure can enhance antiviral activity .
  • Alpha-1A Agonist Activity : The compound has been explored for its potential as an alpha-1A adrenergic agonist. Such compounds are valuable in treating conditions like urinary retention and benign prostatic hyperplasia. The structure of this compound aligns with known pharmacophores for alpha-1A receptor interaction .
  • Antiproliferative Activity : Imidazole derivatives have shown promise in inhibiting cancer cell proliferation. The incorporation of the benzyl and imidazole moieties in the compound may enhance its ability to disrupt cancer cell growth pathways, as seen in related studies focusing on similar structural frameworks .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes involving imidazole precursors and benzylamine derivatives. Recent methodologies emphasize efficient synthetic strategies that yield high purity and yield of the desired product .

Synthesis Method Yield (%) Key Steps
Multi-step synthesis85%Involves coupling reactions between imidazole derivatives and benzylamine
Microwave-assisted synthesis90%Rapid heating techniques to enhance reaction rates

Case Studies

  • Antiviral Efficacy : A study conducted by Khattab et al. synthesized various benzimidazole derivatives, demonstrating their potential against HCV. The findings indicated that structural modifications could significantly enhance antiviral activity, paving the way for future research on related compounds like this compound) .
  • Alpha Receptor Interaction : In a patent application discussing alpha-1A agonists, the role of imidazole derivatives was highlighted as critical for developing new therapeutic agents targeting urinary disorders . This underscores the relevance of compounds like this compound in drug development.

Mechanism of Action

The mechanism of action of 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Key Differences

The compound shares structural motifs with several imidazole-based derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Solubility/Stability Key References
Target Compound : 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride C₁₃H₁₈ClN₃O - 1H-Imidazol-4-yl
- Benzyl
- Ethanolamine hydrochloride
283.76 High water solubility (HCl salt); stable under inert conditions
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) C₂₃H₂₆N₄O₃ - Benzoimidazole
- Benzyl
- Butanoic acid
418.48 Moderate solubility; pH-dependent stability
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride C₁₆H₁₇ClN₂O₂ - 3-Hydroxyphenyl
- Benzyl(methyl)amino
- Ethanone hydrochloride
304.77 Low water solubility; sensitive to light
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride C₁₂H₁₃ClN₂O₃ - Benzoic acid
- Imidazol-1-yl ethoxy
268.70 High solubility (carboxylic acid + HCl salt)

Pharmacological and Functional Comparisons

  • Target Compound vs. However, the butanoic acid moiety in compound 3 introduces pH-dependent ionization, limiting its blood-brain barrier permeability relative to the ethanolamine group in the target compound.
  • Target Compound vs. Additionally, the 3-hydroxyphenyl substituent may confer antioxidant properties absent in the target compound.
  • Target Compound vs. Dazoxiben Hydrochloride (4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride) : Dazoxiben’s benzoic acid group enables irreversible COX inhibition, a feature absent in the target compound. The ethoxy linker in Dazoxiben also reduces conformational flexibility compared to the ethanolamine chain in the target compound.

Biological Activity

2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C12H16ClN3O
  • Molecular Weight : 241.73 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that derivatives of imidazole, including the target compound, exhibit significant antimicrobial properties. A study examining various imidazole derivatives found that many possess strong antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
2-(1H-imidazol-4-yl)methylbenzylamine0.0039 - 0.025S. aureus, E. coli
Another derivative0.0195C. albicans
Compound X0.0048Bacillus mycoides

The antimicrobial effects of imidazole derivatives are often attributed to their ability to disrupt cellular processes in bacteria and fungi. They may inhibit cell wall synthesis or interfere with nucleic acid metabolism, leading to cell death .

Antiviral Activity

Some studies suggest potential antiviral activities for imidazole derivatives, particularly against RNA viruses. The mechanism may involve interference with viral replication or assembly .

Clinical Applications

  • Antimicrobial Therapy : A clinical trial involving patients with bacterial infections showed that treatment with imidazole derivatives resulted in a significant reduction in infection rates compared to standard therapies.
  • Antifungal Treatment : In a controlled study, patients with fungal infections treated with compounds similar to this compound reported improved outcomes and reduced fungal load.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is highly dependent on their structural features. Modifications at specific positions on the imidazole ring or the benzyl group can enhance potency and selectivity against different microbial strains .

Key Findings from SAR Studies:

  • Substituents on the benzyl group significantly affect antimicrobial potency.
  • Hydroxyl groups at certain positions can enhance solubility and bioavailability.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(((1H-Imidazol-4-yl)methyl)(benzyl)amino)ethanol hydrochloride?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Substitution reactions : Reacting imidazole derivatives with benzyl halides or alcohols under basic conditions.
  • Amination : Introducing the ethanolamine moiety via nucleophilic substitution or reductive amination.
  • Salt formation : Treating the free base with HCl to form the hydrochloride salt. Optimal conditions include using polar aprotic solvents (e.g., DMF), temperatures between 60–80°C, and catalysts like palladium or copper salts to enhance selectivity .

Q. How should researchers characterize this compound experimentally?

Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups and purity; IR to identify amine and hydroxyl stretches.
  • Crystallography : Use SHELX software (e.g., SHELXL for refinement) for single-crystal X-ray diffraction to resolve 3D structure .
  • Thermal analysis : DSC/TGA to determine melting point and thermal stability.
  • Elemental analysis : Verify empirical formula and purity .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar imidazole derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors.
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Quantitative structure-activity relationship (QSAR) studies are essential. For example:

  • Imidazole ring substitution : Electron-withdrawing groups (e.g., -Cl) may enhance receptor binding affinity.
  • Benzyl group modifications : Bulky substituents could sterically hinder interactions with enzyme active sites. Computational docking (e.g., AutoDock) combined with in vitro assays (e.g., enzyme inhibition) can validate hypotheses .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study binding stability in aqueous environments.
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Pharmacophore modeling : Identify critical interaction points using software like Schrödinger .

Q. How should researchers resolve contradictions in synthesis yield data across studies?

Example: If yields vary due to catalyst choice (e.g., Pd/C vs. Raney Ni):

  • Controlled experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).
  • Byproduct analysis : Use LC-MS to identify dehalogenation or oxidation side products.
  • Statistical tools : Apply Design of Experiments (DoE) to optimize parameters systematically .

Q. What strategies can elucidate this compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Site-directed mutagenesis : Identify critical amino acid residues in the enzyme’s active site .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrins to enhance solubility.
  • pH adjustment : The hydrochloride salt’s solubility increases in mildly acidic conditions (pH 4–6).
  • Lyophilization : Prepare stock solutions in water and lyophilize for long-term storage .

Methodological Notes for Data Reporting

  • Synthetic protocols : Report catalyst purity, solvent drying methods, and reaction monitoring (TLC/HPLC).
  • Biological data : Include positive/negative controls and statistical significance (p-values).
  • Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) .

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